molecular formula C14H12ClN3O4 B12946027 N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B12946027
M. Wt: 321.71 g/mol
InChI Key: UDCHUUYCUYWULI-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a chemical compound with a complex structure that includes a chlorinated benzoyl group, a methoxy group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzoyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxybenzoyl)-N’-methylguanidine
  • N-benzyl-N’-(5-chloro-2-methoxybenzoyl)guanidine hydrochloride
  • N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride

Uniqueness

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H12ClN3O4

Molecular Weight

321.71 g/mol

IUPAC Name

N'-(5-chloro-2-methoxybenzoyl)-2-oxo-1H-pyridine-3-carbohydrazide

InChI

InChI=1S/C14H12ClN3O4/c1-22-11-5-4-8(15)7-10(11)14(21)18-17-13(20)9-3-2-6-16-12(9)19/h2-7H,1H3,(H,16,19)(H,17,20)(H,18,21)

InChI Key

UDCHUUYCUYWULI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CNC2=O

Origin of Product

United States

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